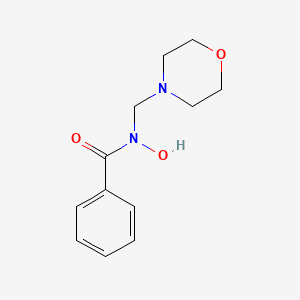
Benzohydroxamic acid, N-morpholinomethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzohydroxamic acid, N-morpholinomethyl- is a derivative of benzohydroxamic acid, which is known for its ability to form stable chelates with metal ions This compound is characterized by the presence of a morpholinomethyl group attached to the benzohydroxamic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzohydroxamic acid typically involves the reaction of hydroxylamine hydrochloride with ethyl benzoate in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like methyl alcohol at controlled temperatures to prevent excessive rise in temperature . The resulting potassium benzohydroxamate is then treated with acetic acid to yield benzohydroxamic acid .
For the preparation of N-morpholinomethyl derivatives, the benzohydroxamic acid can be further reacted with morpholine under suitable conditions. This involves the use of reagents like formaldehyde and morpholine in a condensation reaction to introduce the morpholinomethyl group.
Industrial Production Methods: Industrial production of benzohydroxamic acid and its derivatives involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzohydroxamic acid, N-morpholinomethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted benzohydroxamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzohydroxamic acid, N-morpholinomethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: It acts as an enzyme inhibitor, particularly for metalloproteases, due to its ability to chelate metal ions.
Industry: It is used in the synthesis of polymers and as a chelating agent in various industrial processes.
Wirkmechanismus
The mechanism of action of benzohydroxamic acid, N-morpholinomethyl- involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloproteases by binding to the active site metal ion, thereby inhibiting the enzyme’s activity. The morpholinomethyl group enhances its binding affinity and specificity towards certain metal ions, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
- Acetohydroxamic acid
- Salicylhydroxamic acid
- Suberohydroxamic acid
Comparison: Benzohydroxamic acid, N-morpholinomethyl- is unique due to the presence of the morpholinomethyl group, which enhances its binding affinity and specificity towards metal ions compared to other hydroxamic acids. This makes it a more effective enzyme inhibitor and chelating agent .
Eigenschaften
CAS-Nummer |
40890-85-5 |
|---|---|
Molekularformel |
C12H16N2O3 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
N-hydroxy-N-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C12H16N2O3/c15-12(11-4-2-1-3-5-11)14(16)10-13-6-8-17-9-7-13/h1-5,16H,6-10H2 |
InChI-Schlüssel |
DCGGBZYEXJOFJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CN(C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




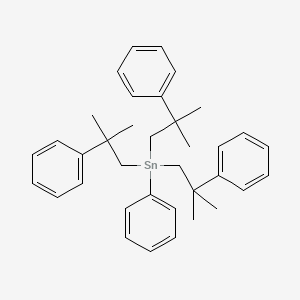
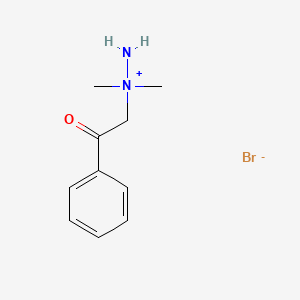
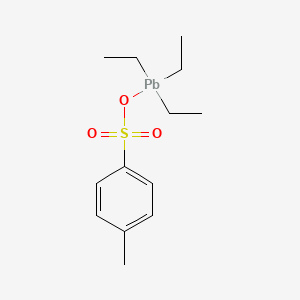


![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
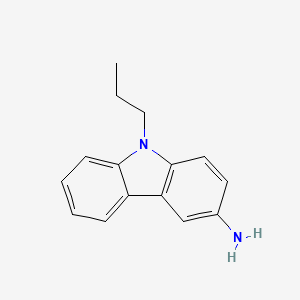




![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
